tert-butyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-ylcarbamate
Description
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c1-5-6-7-11(17-14(20)21-15(2,3)4)12(18)13(19)16-10-8-9-10/h10-12,18H,5-9H2,1-4H3,(H,16,19)(H,17,20)/t11-,12?/m0/s1 |
InChI Key |
AGBFVEPITJJNTO-PXYINDEMSA-N |
Isomeric SMILES |
CCCC[C@@H](C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor under controlled conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the hydroxy-oxoheptan-ylcarbamate moiety: This step involves the reaction of an appropriate heptanone derivative with a carbamate precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or carbamates.
Scientific Research Applications
Tert-butyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of cyclopropylamino and tert-butyl groups on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The cyclopropylamino group may interact with enzymes or receptors, leading to modulation of their activity. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Group Analysis
The compound shares functional groups with several protease inhibitor intermediates and active pharmaceutical ingredients (APIs). Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*Molecular formula inferred: Likely C₁₅H₂₇N₂O₄ (tert-butyl group: C₄H₉, heptan chain: C₇H₁₄O₃, carbamate: CONH).
Key Differences and Implications
Core Structure and Complexity :
- The target compound is a linear carbamate, whereas Telaprevir (C₃₆H₅₅N₇O₆) is a macrocyclic carboxamide with additional pyrazinyl and cyclohexyl substituents . This complexity enhances Telaprevir’s binding specificity to HCV protease but reduces synthetic accessibility compared to the simpler target compound.
Functional Groups and Reactivity :
- The 3-butyl-N-cyclopropyloxirane-2-carboxamide contains an epoxide ring, making it highly reactive in nucleophilic reactions. In contrast, the hydroxyl-oxo group in the target compound offers stability, favoring its use in multi-step syntheses .
Stereochemical Variations: The (2S,3S)-aminium carboxylate () shares the cyclopropylamino group but differs in stereochemistry (2S,3S vs. 3S) and ionization state. This could alter solubility (aminium carboxylate vs. neutral carbamate) and binding kinetics .
Biological Activity :
- While Telaprevir is a direct-acting antiviral, the target compound’s role as an intermediate suggests it lacks inherent protease inhibition but is critical for constructing pharmacophores in final APIs .
Biological Activity
Tert-butyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.39 g/mol. Its structure includes a tert-butyl group, a cyclopropylamino moiety, and a hydroxy group, which contribute to its biological properties.
Biological Activity
Preliminary studies indicate that compounds with similar structures may exhibit various biological activities. Notably, the following activities have been observed:
- Antifungal Activity : The compound's structural analogs have shown varying degrees of antifungal efficacy against strains such as Trichophyton mentagrophytes and Trichophyton rubrum .
- Antihistamine Properties : Research has indicated potential antihistamine effects, particularly in analogs that retain the cyclopropylamine structure .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses distinct advantages in terms of biological activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate | Varies | Contains an azetidine ring |
| Cyclopropylamine derivative | Varies | Focused on varying amine functionalities |
| N-cyclopropylaniline | Varies | Lacks hydroxyl and carbonic functionalities |
The presence of the tert-butyl group alongside the cyclopropane structure enhances the compound's lipophilicity and metabolic stability compared to other analogs .
Understanding the mechanism of action is crucial for evaluating the compound's therapeutic potential. Interaction studies suggest that this compound may interact with specific protein targets, influencing pathways related to inflammation and fungal resistance .
Case Studies and Experimental Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methodology : The synthesis typically involves multiple steps, starting from readily available precursors. The detailed reaction conditions and purification methods are critical for obtaining high yields of the desired product .
- Biological Testing : In vitro assays have been conducted to assess the antifungal and antihistaminic properties. For instance, the compound was tested against various fungal strains using disk diffusion methods, showing promising results compared to standard antifungal agents .
- Metabolic Stability : Studies indicated that modifications to the tert-butyl group can significantly influence metabolic stability. For example, replacing it with CF₃-cyclobutane resulted in varied stability profiles across different bioactive compounds .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-ylcarbamate?
The compound is synthesized via multi-step reactions involving:
- Amide coupling : Use of carbodiimides (e.g., CDI) to activate carboxylic acids for cyclopropylamine coupling .
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
- Hydroxy group retention : Reaction conditions (e.g., low temperature, controlled pH) to preserve the hydroxyl group during synthesis . Purification typically involves silica gel chromatography and recrystallization .
Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?
- Chiral HPLC : Use chiral stationary phases to resolve enantiomers and verify the (3S) configuration .
- Optical rotation : Compare experimental values with literature data for consistency .
- X-ray crystallography : Definitive confirmation of stereochemistry in crystalline derivatives .
Q. What analytical techniques are critical for assessing purity and structural fidelity?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and functional groups (e.g., Boc, cyclopropylamino) .
- Mass spectrometry (MS) : High-resolution MS to validate molecular weight and detect impurities .
- HPLC : Reverse-phase methods with UV detection for purity assessment (>95% by area) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its biological activity in protease inhibition studies?
- The (3S) configuration is critical for binding to serine/cysteine protease active sites. Molecular docking simulations show enantioselective interactions with catalytic residues (e.g., His57 in trypsin-like proteases) .
- Experimental validation : Compare IC₅₀ values of (3S) vs. (3R) enantiomers using fluorogenic substrate assays .
Q. What strategies mitigate racemization during functional group transformations (e.g., amide bond formation)?
- Low-temperature reactions : Perform coupling steps at 0–5°C to minimize epimerization .
- Mild bases : Use Hünig’s base (DIPEA) instead of stronger bases like NaOH to preserve stereochemistry .
- In situ monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate stages .
Q. How can researchers optimize reaction yields in large-scale synthesis while maintaining enantiopurity?
- Flow microreactors : Enhance mixing and heat transfer for Boc protection and amidation steps, reducing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate Boc group installation .
Q. What are the compound’s key interactions with biological targets, and how are these studied?
- Enzyme inhibition assays : Measure kinetic parameters (Km, Vmax) using fluorogenic substrates to quantify inhibition .
- Surface plasmon resonance (SPR) : Determine binding affinity (KD) to proteases like cathepsin L .
- Molecular dynamics simulations : Model hydrogen bonding between the hydroxyl group and catalytic aspartate residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
